rifampicin N-oxide

Description

Properties

CAS No. |

51963-55-4 |

|---|---|

Molecular Formula |

C43H58N4O13 |

Molecular Weight |

838.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-46-15-17-47(9,56)18-16-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

InChI Key |

HLBLHKPXLRRUNR-WLSIYKJHSA-N |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |

Synonyms |

rifampicin N-oxide |

Origin of Product |

United States |

Foundational & Exploratory

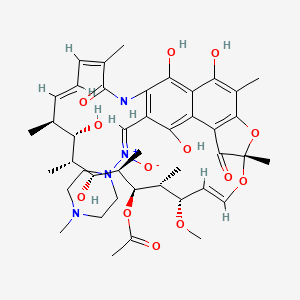

what is the chemical structure of rifampicin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482) N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. A comprehensive understanding of its chemical structure, properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a detailed overview of the chemical structure of rifampicin N-oxide, its physicochemical properties, and methods for its synthesis and characterization. Experimental protocols for its analysis are also detailed. While generally considered less active than its parent compound, this guide also touches upon the available information regarding its biological effects.

Chemical Structure and Identification

This compound is structurally similar to rifampicin, with the key distinction being the presence of an N-oxide functional group. This modification occurs at the 4'-position of the piperazine (B1678402) moiety.[1]

The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate.[2]

Synonyms:

-

Rifampin N-oxide

-

Rifampicin EP Impurity B[]

-

N-Oxidorifampicin

-

3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin[4]

Chemical Formula: C₄₃H₅₈N₄O₁₃[2]

Molecular Weight: 838.94 g/mol [2]

CAS Numbers: 125833-03-6, 51963-55-4[2][5]

Chemical Structure:

Physicochemical Properties

The introduction of the N-oxide group alters the physicochemical properties of rifampicin, which can impact its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Appearance | Red to dark red solid | [4] |

| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [2] |

| Molecular Weight | 838.94 g/mol | [2] |

| Monoisotopic Mass | 838.40003792 Da | [2] |

| Topological Polar Surface Area | 235 Ų | [2] |

| Storage Conditions | -20°C, under inert atmosphere | [4] |

Synthesis and Formation

This compound is primarily known as a metabolite and a degradation product of rifampicin. Its formation can occur under oxidative conditions.

Experimental Protocol: Formation via Oxidation

-

Materials:

-

Rifampicin

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Deionized water

-

-

Procedure:

-

Prepare a stock solution of Rifampicin in methanol.

-

To a known volume of the rifampicin solution, add an excess of 30% H₂O₂.

-

The reaction mixture can be stirred at room temperature and monitored over time for the formation of this compound.

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Logical Workflow for Formation:

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the identification and quantification of this compound, especially in the presence of rifampicin and other related impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

-

Chromatographic Conditions:

-

Column: C18 monolithic column

-

Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v)

-

Flow Rate: 2 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Run Time: Less than 11 minutes

-

-

Expected Results: This method allows for the separation of this compound from rifampicin, rifampicin quinone, rifamycin (B1679328) SV, and 3-formylrifamycin SV.

Experimental Workflow for HPLC Analysis:

Spectroscopic Characterization

While detailed spectral data is not widely published, the structure of this compound has been confirmed by various spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are instrumental in confirming the position of the N-oxide group on the piperazine ring.[1] The presence of the N-oxide is expected to cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including hydroxyl, carbonyl, and amide groups. The N-O stretching vibration is also a key feature to identify.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The molecular ion peak corresponding to the molecular weight of 838.94 would be a key indicator.

-

Biological Activity

This compound is generally considered to be a metabolite of rifampicin with reduced or altered biological activity.[4] The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase. The modification at the piperazine ring in this compound likely affects its binding to this target, leading to decreased antimicrobial efficacy.

Further research is required to fully elucidate the specific biological activity profile of this compound, including its potential for off-target effects or different interactions with metabolic enzymes compared to the parent drug.

Signaling Pathway of Rifampicin (for comparison):

Conclusion

This compound is a key derivative of rifampicin, arising from metabolic or degradative processes. Its distinct chemical structure, characterized by the N-oxide group on the piperazine ring, leads to altered physicochemical and biological properties. The analytical methods outlined in this guide, particularly HPLC, provide robust means for its identification and quantification, which is essential for quality control in pharmaceutical formulations and for advancing research into the metabolism and activity of rifampicin. Further studies are warranted to fully characterize its biological activity and potential clinical significance.

References

Rifampicin N-oxide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482) N-oxide is a primary metabolite of the potent antibiotic rifampicin, formed through the enzymatic oxidation of the piperazine (B1678402) N-methyl group. It is also recognized as an impurity in rifampicin drug formulations. While its antimicrobial activity is reported to be lower than the parent compound, its characterization and synthesis are crucial for comprehensive pharmacokinetic studies, impurity profiling, and as a standard in analytical method development. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological context of rifampicin N-oxide, presenting available data in a structured format for researchers and drug development professionals.

Discovery and Characterization

This compound was identified as a metabolite of rifampicin, and its structure was conclusively elucidated through spectroscopic methods.

Structural Confirmation: The definitive structure of this compound was confirmed by 1H- and 13C-NMR spectroscopy. These analyses demonstrated that the oxygen atom is bonded to the nitrogen of the N-methyl group within the piperazine ring.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C43H58N4O13 |

| Molecular Weight | 838.94 g/mol |

| CAS Numbers | 51963-55-4, 125833-03-6 |

| Appearance | Red to dark red solid[] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: enzymatic and chemical. While a detailed, publicly available protocol for its chemical synthesis is not readily found in the literature, the enzymatic pathway has been elucidated.

Enzymatic Synthesis

The biological transformation of rifampicin to its N-oxide metabolite is catalyzed by a specific enzyme, Rifampicin Monooxygenase.

Enzyme: Rifampicin Monooxygenase (RIFMO) from Nocardia farcinica. Reaction: RIFMO catalyzes the N-hydroxylation of rifampicin to produce what is described as 2′-N-hydroxy-4-oxo-rifampicin, a resonance form of this compound.

Experimental Protocol (Conceptual): A detailed protocol would involve the use of recombinant RIFMO, which has been successfully expressed in E. coli.

Workflow for Enzymatic Synthesis of this compound:

Chemical Synthesis

Hypothetical Chemical Synthesis Pathway:

Biological Context and Activity

This compound is primarily of interest as a metabolite of rifampicin. Its biological activity is reported to be significantly lower than that of the parent drug.

Antimicrobial Activity: While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the literature, it is generally accepted to have diminished antibacterial properties compared to rifampicin. For context, the MIC values for rifampicin against various bacterial species are provided below.

Table of MIC Values for Rifampicin:

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.015 |

| Streptococcus pyogenes | 0.008 |

| Streptococcus pneumoniae | 4.0 |

| Listeria monocytogenes | 0.25 |

| Neisseria meningitidis | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| Haemophilus influenzae | 1.0 |

| Mycobacterium tuberculosis | 0.1 - 0.2 |

| Mycobacterium chelonei | >64 |

| Mycobacterium fortuitum | >64 |

Signaling Pathways: To date, no specific signaling pathways have been identified in the literature that are directly modulated by this compound. The biological significance of this metabolite is currently understood mainly in the context of the metabolism and clearance of rifampicin. Research on the parent compound, rifampicin, has indicated its potential to influence various signaling pathways, including the NF-κB and AMPK pathways. However, it is unknown if this compound shares any of these activities.

Metabolic Fate of Rifampicin:

Conclusion

This compound is a well-characterized metabolite of rifampicin, the synthesis of which can be achieved enzymatically using Rifampicin Monooxygenase. While a detailed chemical synthesis protocol remains to be published, the availability of purified this compound is essential for its use as an analytical standard in pharmacokinetic and impurity profiling studies. Further research is warranted to fully quantify its biological activity and to investigate any potential interactions with cellular signaling pathways. This guide provides a foundational understanding for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Rifampicin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) N-oxide is a prominent metabolite and a significant impurity of the potent antitubercular drug, rifampicin.[1][2] Its presence and characteristics are of considerable interest in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control. The N-oxidation of the piperazine (B1678402) moiety of rifampicin can alter its physicochemical properties, potentially impacting its solubility, stability, and biological interactions.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties of rifampicin N-oxide, detailed experimental protocols for its analysis, and visual representations of key experimental workflows.

Chemical and Physical Properties

This compound is a red to dark red solid.[] The introduction of an oxygen atom to the piperazine nitrogen of rifampicin results in an increase in molecular weight and polarity, which is expected to influence its solubility and chromatographic behavior. A summary of its key chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [5] |

| Synonyms | Rifampin N-Oxide, N-Oxidorifampicin, Rifampicin EP Impurity B | [5][6] |

| CAS Number | 125833-03-6 | [6][7] |

| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [3][7] |

| Molecular Weight | 838.94 g/mol | [3][7] |

| Appearance | Red to Dark Red Solid |[] |

Physicochemical Parameters

Quantitative data for several key physicochemical parameters of this compound are not extensively reported in publicly available literature. Table 2 summarizes the available information and highlights the data gaps. For comparison, the corresponding values for the parent drug, rifampicin, are also included where available.

Table 2: Physicochemical Properties of this compound and Rifampicin

| Property | This compound | Rifampicin | Reference(s) |

|---|---|---|---|

| Melting Point | Data not available | 183-188 °C (decomposes) | [8][9] |

| pKa | Data not available | 1.7 (4-hydroxy), 7.9 (piperazine nitrogen) | [10][11] |

| logP / logD | Data not available | logD at pH 7.4: ~1.19 - 2.4 | [12][13][14] |

| Solubility | Soluble in Methanol (B129727) | Sparingly soluble in water; Soluble in DMSO, DMF, chloroform, and methanol.[8] | [15] |

| UV-Vis (λmax) | Data not available | ~237, 255, 334, 475 nm (in phosphate (B84403) buffer, pH 7.38) |[8] |

Spectroscopic Data

UV-Visible Spectroscopy

Specific UV-Vis absorption maxima (λmax) for isolated this compound are not reported. However, in HPLC analyses of rifampicin and its impurities, UV detection is commonly performed at wavelengths such as 237 nm, 254 nm, and 337 nm, indicating that this compound exhibits significant absorbance in this range.[][8][16][17]

Infrared (IR) Spectroscopy

The structure of this compound has been confirmed by IR spectroscopy, though the specific spectral data is not provided in the available literature.[1] For the parent compound, rifampicin, characteristic IR absorption bands are observed around 3400 cm⁻¹ (Ansa OH), 1722 cm⁻¹ (Acetyl C=O), and 1643 cm⁻¹ (Furanone C=O).[18] It is expected that the N-oxide functional group in this compound would introduce characteristic N-O stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR have been used to confirm that the N-oxidation occurs at the N-methyl group of the piperazine moiety in this compound.[1] However, the detailed chemical shifts and coupling constants have not been published.

Mass Spectrometry (MS)

The molecular weight of this compound (838.94 g/mol ) is confirmed by its molecular formula. Mass spectrometry is a key technique for identifying this compound in mixtures, often in conjunction with liquid chromatography (LC-MS).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

Synthesis and Purification

This compound is primarily formed as a metabolite or a degradation product of rifampicin. It can also be generated during the synthesis of rifampicin. A general process for the synthesis of rifampicin that may lead to the formation of this compound involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.[19] Purification of rifampicin from its impurities, including the N-oxide, is typically achieved through recrystallization.[19]

A patented process for the preparation of rifampicin involves reacting rifamycin (B1679328) S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine, followed by reaction with 1-amino-4-methylpiperazine.[20] While this process aims for pure rifampicin, variations in reaction conditions can lead to the formation of impurities.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

-

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol)

-

Incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Workflow for Shake-Flask Solubility Determination

HPLC Analysis of Rifampicin and Impurities

A common analytical technique for the separation and quantification of rifampicin and its impurities, including this compound, is reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Objective: To separate and quantify this compound from rifampicin and other related impurities.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient mixture of a buffer (e.g., 0.075 M potassium dihydrogen phosphate and 1.0 M citric acid) and organic solvents (e.g., methanol and acetonitrile). A typical mobile phase composition is Methanol:Acetonitrile (B52724):0.075 M KH₂PO₄:1.0 M Citric Acid = 30:30:36:4 (v/v/v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 40 °C.[16]

-

Detection Wavelength: 254 nm.[][16]

-

Injection Volume: 10 µL.[16]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing rifampicin and its impurities in a suitable solvent (e.g., acetonitrile).

-

Dilute the solution with a mixture of acetonitrile and water (1:1) to achieve a desired concentration (e.g., ~0.04 mg/mL).[16]

-

Filter the sample solution through a 0.45 µm filter before injection.

-

HPLC Analysis Workflow for Rifampicin Impurities

Stability Studies and Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

-

Objective: To assess the stability of this compound under various stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 60-80 °C).

-

Photodegradation: Expose the sample to UV and/or visible light.

-

-

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of any degradation products.

-

Forced Degradation Study Workflow

Conclusion

This compound is a critical molecule to study in the context of rifampicin's pharmacology and pharmaceutical quality. This guide has summarized the currently available physicochemical data and provided detailed experimental protocols for its analysis. While fundamental properties such as its melting point, pKa, and detailed spectroscopic data are not widely published, the analytical methods for its detection and quantification are well-established. Further research is warranted to fully characterize the physicochemical properties of pure this compound, which will be invaluable for a more comprehensive understanding of its behavior as a metabolite and impurity. Such data will aid in the development of more robust analytical methods and contribute to ensuring the quality and safety of rifampicin-based therapies.

References

- 1. Structure identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 125833-03-6 [chemicalbook.com]

- 3. This compound | CAS Number 51963-55-4 [klivon.com]

- 5. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Rifampicin | 13292-46-1 [chemicalbook.com]

- 10. Rifampicin (PIM 472) [inchem.org]

- 11. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. allmpus.com [allmpus.com]

- 16. shimadzu.com [shimadzu.com]

- 17. ajpamc.com [ajpamc.com]

- 18. iajps.com [iajps.com]

- 19. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]

- 20. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

Spectroscopic and Analytical Profile of Rifampicin N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data currently available for Rifampicin (B610482) N-oxide, a significant metabolite and impurity of the front-line tuberculosis drug, rifampicin. This document compiles essential data, outlines experimental protocols, and presents a logical workflow for the characterization of this compound.

Chemical and Physical Properties

Rifampicin N-oxide is formed by the oxidation of the nitrogen atom on the 4-methylpiperazinyl group of the rifampicin molecule.[1] It is recognized as "Rifampicin Impurity B" in several pharmacopeial contexts.

| Property | Data | Source |

| Molecular Formula | C43H58N4O13 | [2][3][4] |

| Molecular Weight | 838.94 g/mol | [2][4] |

| CAS Numbers | 51963-55-4, 125833-03-6 | [2][3][5] |

| Appearance | Red to dark red solid | [6] |

Spectroscopic Data

Comprehensive, publicly available datasets for the NMR and UV-Vis spectra of this compound are limited. The following tables summarize the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A seminal 1984 study confirmed the structure of this compound using ¹H and ¹³C NMR, specifically identifying the oxygen atom's attachment to the nitrogen of the N-CH3 group in the piperazine (B1678402) ring.[1] However, the detailed chemical shift and coupling constant data from this study are not widely available. The table below is presented as a template for researchers to populate upon acquiring experimental data.

Table 2.1: ¹H NMR Data for this compound (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2.2: ¹³C NMR Data for this compound (Template)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

UV-Visible (UV-Vis) Spectroscopy

A full UV-Vis absorption spectrum for this compound is not readily found in the literature. However, its UV absorbance is utilized in chromatographic methods for the analysis of rifampicin and its impurities.

Table 2.3: UV-Vis Absorption Data for Rifampicin and its N-oxide

| Compound | λmax (nm) | Solvent/Method | Source |

| Rifampicin | ~337, ~475 | Methanol (B129727), Phosphate Buffer (pH 7.4) | [7][8][9][10] |

| This compound | 254 (detection wavelength) | Mobile phase for HPLC | [11][12] |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on standard chemical and analytical methodologies.

Synthesis of this compound

This protocol is a general procedure for the N-oxidation of tertiary amines and would require optimization for rifampicin.

-

Dissolution: Dissolve rifampicin in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Oxidation: Cool the solution in an ice bath and add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).

-

Extraction: Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., methanol or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Blank Measurement: Record a baseline spectrum of the solvent using a matched cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

References

- 1. Structure identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rifampicin Impurities | SynZeal [synzeal.com]

- 4. Rifampicine N-oxide British Pharmacopoeia (BP) Reference Standard 51963-55-4 [sigmaaldrich.com]

- 5. This compound | C43H58N4O13 | CID 137231149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. ajpamc.com [ajpamc.com]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmacyjournal.net [pharmacyjournal.net]

- 10. Visible spectrophotometric and first-derivative UV spectrophotometric determination of rifampicin and isoniazid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. daneshyari.com [daneshyari.com]

Rifampicin N-Oxide: An In-Depth Technical Examination of a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, rifampicin N-oxide has been identified as a notable product of the drug's biotransformation. This technical guide provides a comprehensive overview of this compound, detailing its formation, physicochemical properties, and analytical detection methods. It also explores the current understanding of its biological activities, offering insights for researchers in drug development and pharmacology.

Physicochemical Properties

This compound is a derivative of rifampicin where an oxygen atom is added to one of the nitrogen atoms in the piperazine (B1678402) ring. This modification alters its physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | C43H58N4O13 | [1][2] |

| Molecular Weight | 838.9 g/mol | [1][2] |

| CAS Number | 125833-03-6 | [][4] |

| Appearance | Red to dark red solid | [] |

Metabolic Pathway of Rifampicin

Rifampicin is primarily metabolized in the liver. The main metabolic pathways include deacetylation to 25-desacetyl rifampicin, which is also microbiologically active, and hydrolysis.[5][6][7][8] The formation of this compound represents another oxidative metabolic route. While the specific enzymes responsible for N-oxidation of rifampicin are not definitively identified in the reviewed literature, this process is a common metabolic transformation for many xenobiotics containing nitrogen atoms, often mediated by cytochrome P450 enzymes.[9]

The metabolic pathway can be visualized as follows:

Metabolic pathways of rifampicin.

Experimental Protocols

In Vitro Metabolism of Rifampicin

A general protocol for studying the in vitro metabolism of rifampicin using rat liver microsomes can be adapted from established methodologies for drug metabolism studies.[10][11][12][13]

Objective: To generate and identify rifampicin metabolites, including this compound, in vitro.

Materials:

-

Rifampicin

-

Rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Water bath or incubator at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding a solution of rifampicin (in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60-120 minutes).[10][11]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of rifampicin and its metabolites using a validated LC-MS/MS method.[10]

The workflow for this in vitro experiment is illustrated below:

References

- 1. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifampicin Quinone N-Oxide | SynZeal [synzeal.com]

- 4. Frontiers | Synergistic Response of Rifampicin with Hydroperoxides on Mycobacterium: A Mechanistic Study [frontiersin.org]

- 5. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rifampicin – Pharmacokinetics [sepia2.unil.ch]

- 9. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug metabolism in hepatocyte sandwich cultures of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rifampicin-induced hepatic microsomal enzyme system for the generation of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

In Vivo Formation of Rifampicin N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of rifampicin (B610482) N-oxide, a metabolite of the first-line antituberculosis drug, rifampicin. The document outlines the metabolic pathways, enzymatic contributors, quantitative data, and detailed experimental protocols for the study of this specific biotransformation.

Executive Summary

Rifampicin undergoes extensive metabolism in vivo, leading to various derivatives. Among these is rifampicin N-oxide, formed through a Phase I metabolic reaction. This transformation, while considered a minor pathway compared to deacetylation and oxidation to rifampicin quinone, is crucial for a complete understanding of rifampicin's disposition and potential drug-drug interactions. The formation of N-oxides is primarily catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems. This guide details the methodologies required to investigate this metabolic process, from in vivo animal studies to advanced analytical detection by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathway and Enzymology

The conversion of rifampicin to this compound involves the oxidation of a nitrogen atom on the piperazine (B1678402) ring. This N-oxidation is a common metabolic route for compounds containing tertiary amine functionalities.

Key Enzymes in N-Oxidation

In mammalian systems, two main enzyme superfamilies are responsible for N-oxidation reactions:

-

Cytochrome P450 (CYP) System: This is a major group of enzymes involved in drug metabolism. Specifically, CYP3A4 is known to catalyze N-oxidation reactions.[1] Rifampicin is a potent inducer of CYP3A4, which can lead to auto-induction of its own metabolism and significant interactions with co-administered drugs.[1][2]

-

Flavin-containing Monooxygenase (FMO) System: FMOs are another class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms.[3] They are recognized as key contributors to the formation of N-oxide metabolites from a wide range of xenobiotics.[3]

While both enzyme systems are capable of N-oxidation, the precise contribution of each to the in vivo formation of this compound requires specific investigation using isolated enzyme systems. It is important to distinguish this mammalian metabolic pathway from the N-hydroxylation of rifampicin by Rifampicin Monooxygenase (RIFMO), an enzyme found in bacteria like Nocardia farcinica that confers antibiotic resistance.[4]

Visualized Metabolic Pathway

The following diagram illustrates the position of N-oxidation within the broader metabolic scheme of rifampicin.

Quantitative Data

Quantitative analysis of this compound in vivo is challenging, and the metabolite is often found at very low concentrations or below the limit of quantification (LLOQ) in biological samples.[5] This suggests it is a minor metabolite. The table below summarizes the available quantitative information.

| Compound | Matrix | Analytical Method | Limit of Quantitation (LOQ) | Finding | Reference |

| This compound (RNO) | - | HPLC-UV | 1 µg/mL | Method developed for RIF and related compounds. | [] |

| 3-Formyl-Rifampicin (3-F-RIF) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | Found to be < LLOQ in patient samples. | [5] |

| 25-desacetylrifampicin (25-D-RIF) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | 0.281 ± 0.313 µg/mL | [5] |

| Rifampicin Quinone (RIF-Q) | Human Plasma | UPLC-MS/MS | 0.1 µg/mL | 0.192 ± 0.082 µg/mL | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound formation, both in vivo and in vitro.

Protocol 1: In Vivo Metabolite Generation in Rats

This protocol describes a typical workflow for identifying rifampicin metabolites in a rodent model.[7][8]

-

Animal Model:

-

Species: Sprague-Dawley (SD) rats (n=5).

-

-

Drug Administration:

-

Administer rifampicin at a dose of 50 mg/kg.

-

Route of administration can be oral (gavage) or intravenous.

-

-

Sample Collection:

-

Collect blood, urine, and feces at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.

-

Process blood to obtain plasma immediately. Store all samples at -80°C until analysis.

-

-

Sample Preparation (Optimized Approach): [7][8]

-

Protein Precipitation: Add acetonitrile (B52724) (3x the sample volume) to plasma or urine samples. Vortex for 5 minutes and centrifuge at 2000 rpm for 15 minutes.

-

Liquid-Freeze Separation: Freeze the supernatant at -20°C to separate the aqueous layer from any precipitated lipids.

-

Solid-Phase Extraction (SPE): Further clean the aqueous layer using an appropriate SPE cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.

-

Elute the analytes and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

-

Protocol 2: In Vitro Metabolism with Rat Liver Microsomes

This protocol is used to investigate the enzymatic basis of metabolite formation.[7][8]

-

Reaction Mixture:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Rat liver microsomes (or S9 fraction)

-

Phosphate (B84403) buffer (pH 7.4)

-

Rifampicin (substrate)

-

NADPH (cofactor, to initiate the reaction)

-

-

-

Incubation:

-

Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 2 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

Protocol 3: Analytical Detection by LC-MS/MS

This protocol outlines a general method for the separation and detection of rifampicin and its N-oxide metabolite.[5][9][10]

-

Chromatographic System:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

-

Stationary Phase (Column):

-

Mobile Phase:

-

A gradient elution using a mixture of an aqueous component (e.g., 0.075 M potassium dihydrogen phosphate or 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and organic solvents (e.g., acetonitrile, methanol).[10][11]

-

-

Mass Spectrometry Detection:

-

Couple the LC system to a tandem mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.[7]

-

Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM). For structural elucidation, use high-resolution mass spectrometry (HR-MS) to obtain accurate mass values and perform fragmentation (MS/MS) studies.[7]

-

MRM Transition (Example for Rifampicin): m/z 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier).[9] The specific transition for this compound (expected m/z 839.4) would need to be optimized.

-

Mandatory Visualizations

Experimental Workflow for In Vivo Analysis

The diagram below outlines the sequential steps involved in an in vivo study of rifampicin metabolism.

Logical Relationships in this compound Research

This diagram illustrates the conceptual framework connecting the biological components and the analytical strategies used to study them.

References

- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The Structure of the Antibiotic Deactivating, N-hydroxylating Rifampicin Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

The Enigmatic Metabolite: A Technical Guide to the Potential Pharmacological Activity of Rifampicin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other bacterial infections, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these is Rifampicin N-oxide, a compound whose pharmacological profile remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, contextualized by the well-established properties of its parent drug. While direct quantitative data on the antimicrobial efficacy of this compound is scarce in publicly available literature, this document synthesizes related information on its chemical properties, metabolic generation, and the general methodologies used for evaluating the activity of rifamycin (B1679328) derivatives. This guide aims to serve as a foundational resource for researchers investigating the pharmacological relevance of rifampicin metabolites and impurities.

Introduction to Rifampicin

Rifampicin is a semi-synthetic antibiotic belonging to the rifamycin class.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription and exerting a bactericidal effect.[] It is a critical component of multi-drug therapy for tuberculosis, leprosy, and is also used against other Gram-positive and Gram-negative bacteria.[3][4]

Physicochemical Properties of Rifampicin and this compound

The introduction of an N-oxide functional group can alter the physicochemical properties of a molecule, potentially impacting its solubility, stability, and pharmacokinetic profile.

| Property | Rifampicin | This compound | Reference(s) |

| Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₃H₅₈N₄O₁₃ | [1] |

| Molecular Weight | 822.94 g/mol | 838.94 g/mol | [1] |

| Appearance | Red to reddish-brown crystalline powder | Data not available | |

| Solubility | Poorly soluble in water | Data not available | [5] |

Metabolism of Rifampicin and the Formation of this compound

Rifampicin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme.[] This metabolism leads to the formation of several metabolites, including 25-deacetylrifampicin, which retains some antibacterial activity, and this compound.[][6] The formation of this compound is a result of the N-oxidation of the piperazine (B1678402) ring of the rifampicin molecule.

The metabolic pathway leading to this compound can be visualized as follows:

Caption: Metabolic conversion of Rifampicin.

Potential Pharmacological Activity of this compound: A Gap in Current Knowledge

Despite being a known metabolite, there is a significant lack of published data specifically detailing the pharmacological activity of this compound. The scientific literature does not currently provide quantitative measures such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values for this compound against key pathogens like Mycobacterium tuberculosis.

It is plausible that the addition of the N-oxide group could modulate the biological activity of the parent compound. Studies on other N-oxide-containing heterocycles have demonstrated potent antitubercular activity, suggesting that the N-oxide moiety is not inherently detrimental to antimicrobial action and can, in some cases, contribute to it.[7][8] However, without direct experimental evidence, the activity of this compound remains speculative.

Experimental Protocols for Evaluation of Antimicrobial Activity

While specific protocols for this compound are not available, the following are standard, widely accepted methodologies for assessing the in vitro and in vivo antitubercular activity of novel compounds, which would be applicable to the study of this compound.

In Vitro Antimicrobial Susceptibility Testing

4.1.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the microplate Alamar blue assay (MABA) or the Resazurin microtiter assay (REMA).[7]

Caption: Experimental workflow for MIC determination.

4.1.2. Bactericidal Activity Assessment

To determine if a compound is bactericidal or bacteriostatic, a time-kill curve analysis can be performed. This involves exposing the bacteria to the compound at various concentrations and plating aliquots at different time points to determine the number of viable cells (colony-forming units, CFU).

In Vitro Macrophage Infection Model

To assess the activity of a compound against intracellular mycobacteria, a macrophage infection model is often used.[9]

Caption: Macrophage infection model workflow.

In Vivo Efficacy Studies

Animal models, typically mice, are used to evaluate the in vivo efficacy of antitubercular compounds. This involves establishing a tuberculous infection and then treating the animals with the test compound. Efficacy is assessed by measuring the reduction in bacterial load in the lungs and spleen.[7]

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase.[] It is reasonable to hypothesize that this compound, if active, would share this mechanism. The N-oxidation of the piperazine moiety may influence the binding affinity of the molecule to the RNA polymerase target.

Caption: Potential mechanism of action.

Conclusion and Future Directions

This compound remains an understudied metabolite of a critically important antibiotic. While its chemical structure is known, its pharmacological activity is yet to be elucidated. The lack of available data presents a significant knowledge gap but also an opportunity for further research.

Future studies should focus on:

-

Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound to enable robust biological testing.

-

In Vitro Activity Screening: Determining the MIC of this compound against a panel of clinically relevant bacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis.

-

Mechanism of Action Studies: Investigating whether this compound inhibits bacterial RNA polymerase and determining its binding affinity compared to the parent drug.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its fate in the body.

A thorough investigation into the pharmacological activity of this compound will provide a more complete understanding of the overall therapeutic and potential toxicological profile of rifampicin. This knowledge is crucial for optimizing tuberculosis therapy and for the ongoing development of novel antitubercular agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Rifampicin N-oxide for Research Applications

Abstract

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of rifampicin (B610482) N-oxide, a primary metabolite and known impurity of the antibiotic rifampicin. The synthesis involves the direct oxidation of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA). The subsequent purification of the N-oxide is achieved through preparative high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining rifampicin N-oxide for analytical standards, pharmacological studies, or other research purposes.

Introduction

Rifampicin is a potent bactericidal antibiotic primarily used in the treatment of tuberculosis and other mycobacterial infections. During its metabolism, and as a result of degradation, several related compounds are formed, including this compound. This compound is characterized by the oxidation of the nitrogen atom on the methyl-piperazine side chain.[1] The availability of pure this compound is crucial for toxicological studies, as a reference standard in analytical method development for impurity profiling of rifampicin drug products, and for further investigation into its potential biological activities. This protocol details a robust method for the chemical synthesis and purification of this compound.

Chemical Reaction

The synthesis of this compound is achieved through the oxidation of the tertiary amine in the piperazine (B1678402) moiety of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for N-oxidation reactions.[2]

Reaction Scheme:

Rifampicin + m-CPBA → this compound + 3-Chlorobenzoic acid

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rifampicin | ≥97% | Sigma-Aldrich |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium bicarbonate | ACS reagent, ≥99.7% | VWR |

| Anhydrous sodium sulfate | ACS reagent, ≥99.0% | VWR |

| Methanol | HPLC grade | Fisher Scientific |

| Acetonitrile | HPLC grade | Fisher Scientific |

| Monopotassium phosphate (B84403) | ACS reagent | Sigma-Aldrich |

| Citric acid | ACS reagent | Sigma-Aldrich |

| Water | HPLC grade | Millipore |

Synthesis of this compound

-

Dissolution of Rifampicin: In a round-bottom flask, dissolve 1.0 g of rifampicin in 50 mL of anhydrous dichloromethane (DCM) with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve 0.3 g of m-CPBA (77%) in 10 mL of DCM. Add this solution dropwise to the cooled rifampicin solution over a period of 15-20 minutes while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

-

Quenching the Reaction: After completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Preparative HPLC

The crude product is a mixture of unreacted rifampicin, this compound, 3-chlorobenzoic acid, and other byproducts. Purification is achieved using preparative HPLC.

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | A: 0.075 M Monopotassium phosphate + 1.0 M Citric acid (96:4, v/v) B: Methanol:Acetonitrile (50:50, v/v) |

| Gradient | 70% A, 30% B to 40% A, 60% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 mg of crude product dissolved in mobile phase |

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Fraction Collection: Collect fractions corresponding to the retention time of this compound. The retention time of this compound is typically longer than that of rifampicin under these conditions.[3][]

-

Post-Purification: Combine the pure fractions and remove the organic solvents by rotary evaporation. The remaining aqueous solution can be lyophilized to yield pure this compound as a solid.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical HPLC and spectroscopic methods.

Analytical HPLC Conditions: [][5]

| Parameter | Condition |

| Column | C18 monolithic column |

| Mobile Phase | Methanol:Acetonitrile:0.075 M Monopotassium phosphate:1.0 M Citric acid (28:30:38:4, v/v/v/v) |

| Flow Rate | 2 mL/min |

| Detection | UV at 254 nm |

| Retention Time | This compound has a distinct retention time allowing for separation from rifampicin and other impurities.[3][] |

Spectroscopic Data:

| Technique | Expected Results |

| ¹H NMR | The spectra should be consistent with the structure of this compound, with specific shifts indicating the presence of the N-oxide on the piperazine N-CH₃ group.[1] |

| ¹³C NMR | The spectra will confirm the carbon framework of the molecule and the presence of the N-oxide functionality.[1] |

| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of this compound (C₄₃H₅₈N₄O₁₃, MW: 838.94 g/mol ). |

Diagrams

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis, purification, and characterization of this compound. By following this procedure, researchers can reliably obtain high-purity this compound for various research applications, contributing to a better understanding of rifampicin's metabolism and impurity profile.

References

Application Notes and Protocols for the Analytical Detection of Rifampicin N-Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Rifampicin (B610482) N-oxide (RNO), a significant impurity and degradation product of the antibiotic rifampicin. The following protocols are designed for use in quality control, stability studies, and research and development within the pharmaceutical industry.

Introduction

Rifampicin, a key first-line drug in the treatment of tuberculosis, is susceptible to degradation through oxidation, leading to the formation of impurities such as rifampicin N-oxide. Monitoring and controlling these impurities is critical to ensure the safety and efficacy of rifampicin-containing pharmaceutical products. This document outlines validated analytical methods for the reliable detection and quantification of RNO alongside rifampicin and other related compounds.

Method 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Rifampicin and its Related Compounds

This method is a rapid, sensitive, and reproducible HPLC technique for the analysis of rifampicin and its impurities, including this compound.

Quantitative Data Summary

| Parameter | This compound (RNO) | Rifampicin (RIF) | Rifampicin Quinone (RQ) | Rifamycin SV (SV) | 3-Formylrifamycin SV (3-FR) |

| Linearity Range (µg/mL) | 1 - 40[1][2] | 5 - 200[1][2] | 1.5 - 60[1][2] | 1 - 40[1][2] | 1 - 40[1][2] |

| Limit of Detection (LOD) (µg/mL) | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] | 0.2[1][2] |

| Limit of Quantitation (LOQ) (µg/mL) | 1[1][2] | 1[1][2] | 1[1][2] | 1[1][2] | 1[1][2] |

| Intra-day Precision (%RSD) | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] |

| Inter-day Precision (%RSD) | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] | < 2.5[1][2] |

| Recovery (%) | Not explicitly stated for RNO | 99.7 - 100.5[1][2] | Not explicitly stated for RQ | Not explicitly stated for SV | Not explicitly stated for 3-FR |

Experimental Protocol

1. Materials and Reagents:

-

Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Monopotassium phosphate (B84403) (analytical grade)

-

Citric acid (analytical grade)

-

Water (HPLC grade)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

C18 monolithic column.

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[1][2]

-

Column Temperature: Ambient.

4. Preparation of Standard Solutions:

-

Prepare individual stock solutions of rifampicin and its related compounds (RNO, RQ, SV, 3-FR) in a suitable solvent such as acetonitrile.

-

From the stock solutions, prepare working standard solutions of varying concentrations to establish calibration curves.

5. Preparation of Sample Solutions:

-

Accurately weigh and dissolve the sample containing rifampicin in a suitable solvent.

-

Dilute the sample solution as necessary to fall within the linear range of the assay.

-

Filter the solution through a 0.45 µm filter before injection.

6. Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solution and record the chromatogram.

-

Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.

Caption: General workflow for HPLC analysis of rifampicin and its impurities.

Method 2: Supercritical Fluid Chromatography (SFC) for Rapid Impurity Analysis

This method provides a fast and efficient alternative to conventional HPLC for the separation and determination of rifampicin and its impurities, including RNO. The total analysis time is significantly reduced.

Quantitative Data Summary

While specific quantitative validation parameters like linearity, LOD, and LOQ for RNO are not detailed in the provided search results for this specific SFC method, the method is presented as a rapid and sensitive technique for impurity profiling.[3][4]

Experimental Protocol

1. Materials and Reagents:

-

Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.

-

Methanol (SFC grade)

-

Ammonium (B1175870) formate (B1220265) (analytical grade)

-

Water (HPLC grade)

-

Acetonitrile (for sample dissolution)

-

Carbon dioxide (SFC grade)

2. Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system equipped with a PDA detector.

-

Packed diol column.

3. Chromatographic Conditions:

-

Mobile Phase A: Supercritical CO2.

-

Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate (w/v) and 2% water (v/v).[3][4]

-

Elution: Gradient elution.

-

Detection Wavelength: 254 nm.[3]

-

Injection Volume: 2 µL.[3]

4. Preparation of Standard and Sample Solutions:

-

Dissolve the pure standards and the sample in acetonitrile to obtain appropriate concentrations. For instance, a standard solution containing 0.1 mg/mL of each compound can be used for optimization.[3]

5. Analysis:

-

Inject the standard and sample solutions into the SFC system.

-

The separation of rifampicin and its impurities, including RNO, is achieved within a short run time.

Caption: Time efficiency comparison between SFC and conventional RPLC methods.

Method 3: LC-MS/MS for High-Sensitivity Analysis in Biological Matrices

For applications requiring higher sensitivity and selectivity, such as therapeutic drug monitoring or pharmacokinetic studies in biological matrices like human plasma, LC-MS/MS is the method of choice. While the primary focus of the cited literature is on rifampicin, the principles can be extended to its metabolites and impurities like RNO.

Experimental Protocol (General Approach)

1. Sample Preparation:

-

For plasma samples, a protein precipitation step is typically employed. This can be followed by solid-phase extraction (SPE) for further cleanup.[5] A simple and fast method involves protein precipitation with ice-cold acetonitrile containing an internal standard, followed by filtration.[5][6]

2. Instrumentation:

-

A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

3. Chromatographic Conditions:

-

Column: A core-shell C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm) is suitable for rapid separation.[6]

-

Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[6]

-

Total Run Time: Fast LC-MS/MS methods can have a total run time of less than 3 minutes.[6]

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Caption: Workflow for LC-MS/MS analysis of rifampicin and its metabolites.

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are recommended. Rifampicin should be subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and heat. The analytical method should be capable of separating the degradation products, including this compound, from the parent drug and other impurities.[7]

Conclusion

The choice of analytical method for the detection of this compound will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method presented offers a robust and validated approach for routine quality control. The SFC method provides a significant advantage in terms of speed, while LC-MS/MS is ideal for high-sensitivity analysis in complex matrices. It is crucial to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.

References

- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Rifampicin N-oxide using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of rifampicin (B610482) N-oxide, a significant related substance of the antibiotic rifampicin. The described protocol is applicable for the analysis of rifampicin N-oxide in bulk drug substances and pharmaceutical formulations, ensuring quality control and stability testing. The method is sensitive, specific, and provides reliable results, as demonstrated by the validation data presented.

Introduction

Rifampicin is a pivotal first-line antibiotic in the treatment of tuberculosis and other mycobacterial infections. During its synthesis, storage, and metabolism, various related compounds, including this compound, can be formed. The presence and quantity of these substances are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the quantification of this compound, alongside rifampicin and other related impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh an appropriate amount of this compound reference standard.

-

Dissolve the standard in acetonitrile (B52724) to obtain a stock solution (e.g., 1 mg/mL).[1]

-

From the stock solution, prepare a series of calibration standards by diluting with a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water. A suggested calibration curve range for this compound is 1-40 µg/mL.[2][3]

Sample Preparation (for Pharmaceutical Formulations):

-

For capsules, take the contents of 20 capsules, mix well, and accurately weigh a portion equivalent to a specific amount of rifampicin (e.g., 30 mg).[1]

-

Transfer the weighed powder to a volumetric flask (e.g., 50 mL).[1]

-

Add a small amount of methanol (B129727) or acetonitrile to dissolve the powder.[1]

-

Dilute to the mark with the same solvent and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC-UV System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 monolithic column | Octyl silane (B1218182) bonded silica (B1680970) gel (C8), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Methanol:Acetonitrile:0.075 M KH2PO4:1.0 M Citric Acid (28:30:38:4, v/v/v/v)[2][3] | Gradient elution with Mobile Phase A: 0.1% Trifluoroacetic acid in water and Mobile Phase B: Acetonitrile[1] |

| Flow Rate | 2 mL/min[2][3] | 1.0 mL/min[1] |

| Detection Wavelength | 254 nm[1][2][3] | 254 nm[1] |

| Injection Volume | 10 µL[2] | 5 µL[1] |

| Column Temperature | Ambient | 30 °C[1] |

Quantitative Data Summary

The performance of the HPLC-UV method for this compound quantification is summarized in the table below. The data is compiled from validated methods and demonstrates the method's suitability for its intended purpose.

| Parameter | Result |

| Linearity Range | 1 - 40 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL[2] |

| Limit of Quantification (LOQ) | 1 µg/mL[2] |

| Intra-day Precision (RSD) | < 2.5%[2] |

| Inter-day Precision (RSD) | < 2.5%[2] |

| Accuracy (Recovery) | 99.7% to 100.5% (for rifampicin from placebo tablets) |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Caption: Relationship between Rifampicin and its related substances.

References

- 1. CN107315059A - The content assaying method of rifampin and its impurity in a kind of rifampicin capsules - Google Patents [patents.google.com]

- 2. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Rifampicin and its N-oxide Metabolite by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the simultaneous quantitative analysis of the anti-tuberculosis drug rifampicin (B610482) and its N-oxide metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis. Monitoring its concentration, along with its metabolites, in biological fluids is essential for ensuring therapeutic efficacy and minimizing toxicity. One of its metabolites is Rifampicin N-oxide. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these compounds in complex biological samples.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a common and efficient method for extracting rifampicin and its N-oxide metabolite from plasma samples.

Materials:

-

Plasma samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Rifampicin-d8 or a structurally similar compound in ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard solution in acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the quantitative data for the analysis of rifampicin and its N-oxide metabolite.

Table 2: Mass Spectrometric Parameters for Rifampicin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Rifampicin | 823.4 | 791.4 | 100 | 25 |

| This compound | 839.4 | To be determined | To be determined | To be determined |

Note: The molecular formula for this compound is C43H58N4O13, with a monoisotopic mass of 838.40003792 Da.[1] The precursor ion will be [M+H]+ at approximately m/z 839.4. The optimal product ion and collision energy for this compound must be determined empirically. This is typically achieved by infusing a standard solution of the N-oxide metabolite into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis.

Caption: Experimental workflow for LC-MS/MS analysis of rifampicin.

Caption: Metabolic relationship of rifampicin and its N-oxide.

References

Application Notes and Protocols for the Use of Rifampicin N-oxide as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction